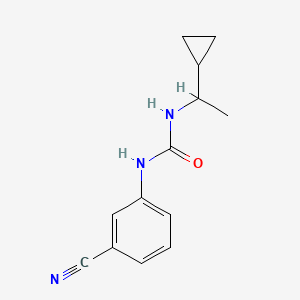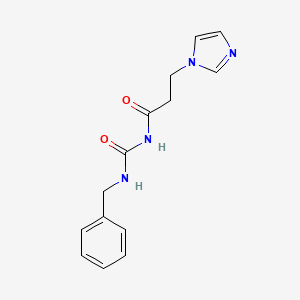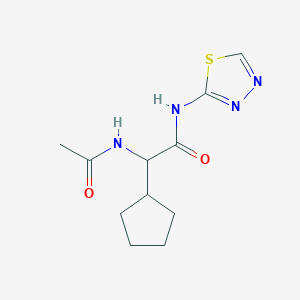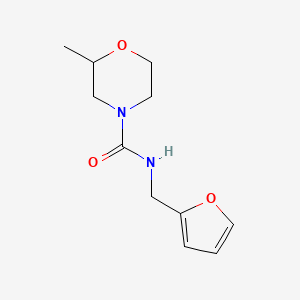
3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as COB and is known for its unique properties that make it an ideal candidate for various laboratory experiments. In
Mecanismo De Acción
COB is known to interact with a specific type of ion channel known as the TRPV1 channel. This interaction results in the modulation of intracellular calcium levels, which can affect various cellular processes. COB has also been shown to interact with certain receptors such as the GABA-A receptor, which can affect neuronal activity.
Biochemical and Physiological Effects:
COB has been shown to have various biochemical and physiological effects. It has been found to modulate the activity of ion channels and receptors, which can affect cellular processes such as neurotransmitter release and cell signaling. COB has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
COB has several advantages as a research tool. It is a highly specific compound that can selectively modulate the activity of certain ion channels and receptors. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, COB also has some limitations. It can be difficult to work with due to its low solubility in water, which can make it challenging to administer in certain experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of COB.
Direcciones Futuras
There are several future directions for research on COB. One area of interest is the potential use of COB as a therapeutic agent for cancer. Further studies are needed to determine the effectiveness of COB in inhibiting the growth of cancer cells and to identify potential side effects. Additionally, more research is needed to fully understand the mechanism of action of COB and its effects on cellular processes. This could lead to the development of new drugs that target specific ion channels and receptors. Finally, the synthesis and purification techniques for COB could be improved to make it more readily available for research purposes.
Métodos De Síntesis
The synthesis of COB involves the reaction of 3-chlorobenzoic acid with N-methyl-5-oxopyrrolidine-3-carboxamide in the presence of a suitable reagent. This reaction results in the formation of COB as a white to off-white solid. The purity of the compound can be improved by further purification techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
COB has been extensively studied for its potential use as a research tool in various scientific fields such as pharmacology, biochemistry, and neuroscience. It has been found to modulate the activity of certain ion channels and receptors, making it an important tool for studying the effects of these molecules on cellular processes. COB has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
3-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-15-7-10(6-11(15)16)14-12(17)8-3-2-4-9(13)5-8/h2-5,10H,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIXVQSWWHKDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)

![3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7528794.png)

![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)



![1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)

![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7528849.png)


